[2-[Benzyl(2-phenylethyl)amino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate
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Description
This compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), based on the name. It also seems to have several functional groups attached to it, including a benzyl group, a phenylethyl group, an amino group, and a carboxylate group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as nucleophilic substitution, oxidation, and reduction .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of these groups can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For instance, the amino group might participate in reactions typical of amines, such as acid-base reactions . The carboxylate group could engage in reactions typical of carboxylic acids and their derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, boiling point, and reactivity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
[2-[benzyl(2-phenylethyl)amino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O3/c24-20-13-19(14-21(25)26-20)23(29)30-16-22(28)27(15-18-9-5-2-6-10-18)12-11-17-7-3-1-4-8-17/h1-10,13-14H,11-12,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDKQMSSSDNRIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=C2)C(=O)COC(=O)C3=CC(=NC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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